
1-环丙基-4-异硫氰酸酯萘
描述
1-Cyclopropyl-4-isothiocyanatonaphthalene is an organic compound with the CAS Number: 878671-95-5 . It has a molecular weight of 225.31 and its IUPAC name is 1-cyclopropyl-4-isothiocyanatonaphthalene . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 1-Cyclopropyl-4-isothiocyanatonaphthalene is C14H11NS . The InChI code for this compound is 1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 .Physical And Chemical Properties Analysis
1-Cyclopropyl-4-isothiocyanatonaphthalene is a solid at room temperature . The compound’s molecular weight is 225.31 .科学研究应用
合成和结构分析:Durucasu、Saracoglu和Balcı(1991年)探讨了1H-环丙烯[b]萘与不同化合物的反应,为其化学性质和潜在合成应用提供了见解(Durucasu, Saracoglu, & Balcı, 1991)。
光谱性质和合成:Halton等人(1986年)研究了从1H-环丙烯[b]萘衍生的烯基环丙烯的合成和光谱性质,有助于了解其物理、光谱和化学性质(Halton, Randall, Gainsford, & Stang, 1986)。
新颖合成方法:Müller和Rodriguez(1985年)合成了1H-环丙烯[b]萘的衍生物,突出了它在新合成途径开发中的作用(Müller & Rodriguez,1985年)。
向列相性质:Seed等人(2009年)报道了新型萘基异硫氰酸酯的合成和向列性质,这类化合物包括1-环丙基-4-异硫氰酸酯萘,展示了它们在材料科学中的潜力(Seed, Pantalone, Sharma, & Grubb, 2009)。
治疗和诊断应用:Abate等人(2011年)研究了σ受体配体1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪的类似物,它在结构上与1-环丙基-4-异硫氰酸酯萘有关,表明其在肿瘤学和诊断成像中的潜在用途(Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011)。
安全和危害
The safety information for 1-Cyclopropyl-4-isothiocyanatonaphthalene indicates that it is dangerous . The hazard statements include H301+H331;H315;H319;H335 . Precautionary measures include P501;P261;P270;P271;P264;P280;P302+P352;P337+P313;P305+P351+P338;P362+P364;P332+P313;P301+P310+P330;P304+P340+P311;P403+P233;P405 .
属性
IUPAC Name |
1-cyclopropyl-4-isothiocyanatonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPTWMNSFHCZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-isothiocyanatonaphthalene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




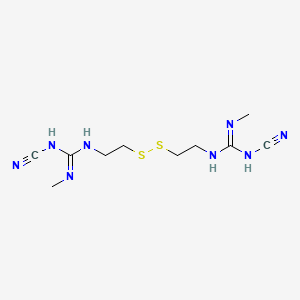



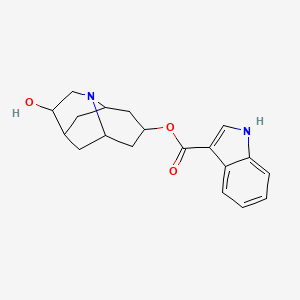
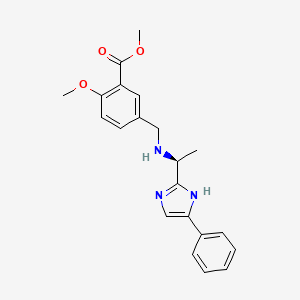
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
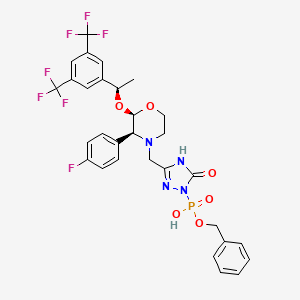

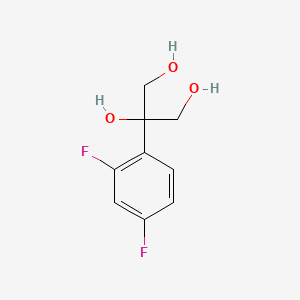
![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)